Home > Products > Screening Compounds P79951 > (2-(Isoxazol-3-yl)phenyl)methanol
(2-(Isoxazol-3-yl)phenyl)methanol -

(2-(Isoxazol-3-yl)phenyl)methanol

Catalog Number: EVT-12044544
CAS Number:
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(2-(Isoxazol-3-yl)phenyl)methanol is a chemical compound characterized by the presence of an isoxazole ring attached to a phenyl group, with a hydroxymethyl substituent. This compound is notable for its potential applications in medicinal chemistry and materials science due to the unique properties imparted by the isoxazole moiety. Isoxazoles are five-membered heterocycles containing three carbon atoms and two nitrogen atoms, which contribute to their diverse biological activities.

Source

The compound's structure and properties can be referenced through various chemical databases, including PubChem and BenchChem, where it is cataloged under the CAS number 1823367-17-4. The compound's molecular formula is C10H9NO2C_{10}H_{9}NO_{2}, and its molecular weight is approximately 175.18 g/mol .

Classification

(2-(Isoxazol-3-yl)phenyl)methanol belongs to the class of isoxazole derivatives, which are often studied for their pharmacological properties. These compounds are classified as heterocyclic organic compounds due to their incorporation of nitrogen atoms in the ring structure.

Synthesis Analysis

Methods

The synthesis of (2-(Isoxazol-3-yl)phenyl)methanol typically involves cycloaddition reactions to form the isoxazole ring. A common method employed is the 1,3-dipolar cycloaddition of nitrile oxides with unsaturated compounds . This reaction can be facilitated under various conditions, including microwave irradiation, which enhances reaction efficiency and reduces time .

Technical Details

  1. Formation of Isoxazole Ring: The synthesis usually begins with the generation of nitrile oxide from an appropriate precursor, which then reacts with an alkene or alkyne.
  2. Subsequent Functionalization: Following the formation of the isoxazole, further reactions can introduce functional groups such as hydroxymethyl to yield (2-(Isoxazol-3-yl)phenyl)methanol.
Molecular Structure Analysis

Structure Data

The molecular structure of (2-(Isoxazol-3-yl)phenyl)methanol features:

  • Isoxazole Ring: A five-membered ring with two nitrogen atoms.
  • Phenyl Group: A benzene ring attached to the isoxazole.
  • Hydroxymethyl Group: A -CH2OH group attached to the phenyl.

The compound's structural formula can be represented as follows:

Structure C6H5C(N)C3H2N\text{Structure }C_6H_5-C(N)-C_3H_2N

Molecular Properties

  • Molecular Formula: C10H9NO2C_{10}H_{9}NO_{2}
  • Molecular Weight: 175.18 g/mol
  • CAS Number: 1823367-17-4 .
Chemical Reactions Analysis

Reactions

(2-(Isoxazol-3-yl)phenyl)methanol can undergo several types of chemical reactions:

  1. Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
  2. Reduction: Under specific conditions, the isoxazole ring may be reduced to yield different derivatives.
  3. Substitution Reactions: The phenyl ring can participate in electrophilic or nucleophilic substitution reactions .

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidizing Agents: Potassium permanganate for oxidation.
  • Reducing Agents: Lithium aluminum hydride for reduction.
  • Electrophiles/Nucleophiles: Various agents used in substitution reactions.
Mechanism of Action

The mechanism of action for (2-(Isoxazol-3-yl)phenyl)methanol involves its interaction with biological macromolecules, primarily proteins and enzymes. The unique structure allows for specific binding interactions that can modulate biological pathways.

Process Data

Research indicates that compounds containing isoxazole rings often exhibit significant biological activities, including antimicrobial and anti-inflammatory effects. Studies on these interactions are crucial for understanding how (2-(Isoxazol-3-yl)phenyl)methanol might exert its effects in a biological context .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as density, melting point, and boiling point are not widely documented for this compound, it is generally expected to be a solid at room temperature based on its structure.

Chemical Properties

Key chemical properties include:

  • Solubility: Likely soluble in polar solvents due to the presence of hydroxymethyl.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme conditions.
Applications

(2-(Isoxazol-3-yl)phenyl)methanol has several scientific uses:

  1. Medicinal Chemistry: Its potential as a therapeutic agent due to its biological activity.
  2. Material Science: As a building block for more complex organic materials.
  3. Research Applications: In studies focused on drug design and development due to its unique structural features .

This compound exemplifies the importance of heterocyclic chemistry in developing new pharmaceuticals and materials with tailored properties.

Pharmacological Significance and Therapeutic Targeting of Isoxazole-Containing Scaffolds

Role in Multifactorial Disease Pathways: Antibacterial, Anticancer, and Metabolic Applications

Isoxazole-containing scaffolds demonstrate broad-spectrum bioactivity across therapeutic areas due to their unique electronic properties and structural versatility. These heterocyclic compounds modulate diverse biological pathways through targeted interactions with enzymes, receptors, and signaling proteins. In antibacterial applications, isoxazole derivatives specifically inhibit essential mycobacterial enzymes like FadD32 and FadD28, which are fatty acyl-AMP ligases crucial for mycolic acid synthesis in Mycobacterium tuberculosis (Mtb). Compound 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1) disrupts mycolic acid incorporation into the cell wall, significantly reducing bacterial viability in macrophages and murine infection models [10]. Transcriptomic analysis reveals M1 simultaneously downregulates Mtb genes involved in cell wall biosynthesis (fas, accD), creating unfavorable conditions for bacterial survival [10].

In oncology, isoxazole hybrids exhibit multi-mechanistic anticancer activities. Indole-3-isoxazole-5-carboxamide derivatives demonstrate nanomolar to micromolar cytotoxicity (IC₅₀ = 0.7–35.2 μM) against hepatocellular carcinoma (Huh7), breast (MCF7), and colon (HCT116) cancer cell lines. Compound 5a shows exceptional potency against Huh7 cells (IC₅₀ = 0.7 ± 0.1 μM), surpassing reference drugs like sorafenib [2]. Structural-activity relationship (SAR) studies indicate that electron-withdrawing substituents on the isoxazole ring enhance anticancer effects by facilitating interactions with tubulin, histone deacetylases (HDACs), and protein kinases. For example, methoxy-5-[4-(3-chloro-4,5-dimethoxy-phenyl)-4,5-dihydro-oxazol-5-yl]-2-methoxy-phenyl)-acetic acid inhibits cancer cell growth at IC₅₀ = 0.22 ± 0.11 μM through thymidylate synthase disruption [1].

Table 1: Pharmacological Applications of Key Isoxazole Derivatives

Compound Class/ExamplePrimary Therapeutic AreaKey MechanismPotency/Effect
M1 (FadD inhibitor)Antibacterial (Tuberculosis)Inhibition of FadD32/FadD28 enzymesReduces Mtb burden in murine models
Indole-isoxazole-5-carboxamide (e.g., 5a)Anticancer (Liver)G0/G1 cell cycle arrest; CDK4 downregulationIC₅₀ = 0.7 ± 0.1 μM (Huh7 cells)
3-(1H-Indol-3-yl)isoxazole-5-carboxylic acidAnticancer (Multi-target)HDAC/tubulin inhibitionIC₅₀ = 2.03 ± 0.2 μM (broad spectrum)
Trisubstituted isoxazoles (e.g., FM26)Metabolic/ImmunologyAllosteric RORγt inverse agonismSub-micromolar potency in coactivator recruitment

Metabolic applications leverage the isoxazole ring's ability to function as a bioisostere for carboxylic acids or amides, improving membrane permeability. Trisubstituted isoxazoles like FM26 act as allosteric inverse agonists of the nuclear receptor RORγt, a master regulator of Th17 cell differentiation implicated in autoimmune and metabolic disorders [5]. The C-3 position of the isoxazole core accommodates bulky hydrophobic groups (e.g., 2,6-disubstituted phenyl), enhancing target engagement with the allosteric pocket located between helices 3, 4, 11, and 12 of RORγt [5].

Clinical Development Status of Isoxazole Hybrids in FDA-Approved Agents and Clinical Trials

Several isoxazole-containing drugs have achieved FDA approval, while next-generation hybrids progress through clinical development pipelines. Approved agents include:

  • Sulfisoxazole (antibacterial): A classic sulfonamide-isoxazole hybrid inhibiting bacterial folate synthesis [1]
  • Valdecoxib (COX-2 inhibitor): Withdrawn due to safety issues but demonstrated the anti-inflammatory potential of isoxazoles [1]
  • Leflunomide (immunosuppressant): An isoxazole prodrug metabolized to teriflunomide, currently repurposed for cancer therapy [1] [3]

Novel isoxazole hybrids exhibit promising preclinical and clinical results:

  • Indole-isoxazole carboxamides show optimized Lipinski rule compliance (molecular weight <500 Da, LogP <5) and oral bioavailability in murine models. Derivatives like 5a and 5b demonstrate favorable in silico ADMET profiles with low predicted hepatic toxicity, supporting advancement toward Investigational New Drug (IND) application [2].
  • Trisubstituted isoxazole-based RORγt inverse agonists (e.g., optimized FM26 derivatives) exhibit 10-fold increased potency (low nM range) over early leads in biochemical assays. These compounds maintain >100-fold selectivity over related nuclear receptors (PPARγ, FXR) and demonstrate dose-dependent IL-17a reduction in human primary T-cell assays, positioning them for Phase I trials in autoimmune diseases [5].
  • Isoxazole TLR8 antagonists identified through computational modeling suppress NF-κB and IRF-dependent signaling in myeloid cells, showing potential for Phase II evaluation in lupus and rheumatoid arthritis [8].

Table 2: Development Pipeline of Isoxazole-Based Therapeutics

Compound TypeDevelopment PhaseTherapeutic IndicationKey Advancement
Valdecoxib (FDA-approved)Marketed (withdrawn)Inflammation/PainDemonstrated COX-2 specificity
Leflunomide (FDA-approved)MarketedAutoimmunity/Cancer (repurposed)Active metabolite teriflunomide inhibits DHODH
Indole-isoxazole carboxamidesPreclinicalHepatocellular carcinomaIC₅₀ <1 μM in Huh7; GLP tox ongoing
Trisubstituted isoxazole RORγt inhibitorsLead optimizationPsoriasis/AutoimmunityLow nM potency; high RORγt selectivity
Isoxazole TLR8 antagonistsPreclinicalSystemic lupus erythematosusReduces MyD88 recruitment in vitro

Mechanistic Insights into Isoxazole-Based Modulation of Intracellular Signaling Cascades

Isoxazole derivatives exert therapeutic effects through precise modulation of signaling proteins and transcriptional regulators. In immunomodulation, trisubstituted isoxazoles like FM26 bind an allosteric site in RORγt (distinct from the orthosteric binding pocket), inducing conformational changes that disrupt coactivator recruitment. Crystallographic studies reveal the C-5 pyrrole group forms critical hydrogen bonds with Leu353 and Lys354 backbone carbonyls, while the C-3 phenyl ring occupies a hydrophobic subpocket [5]. Structure-activity relationship (SAR) optimization demonstrates that replacing the amine linker at C-4 with thioethers (4) or methylated amines (5) increases lipophilicity (cLogP +1.5) and enhances TR-FRET inhibitory activity by 3-fold (IC₅₀ from 0.42 μM to 0.14 μM) [5].

In oncology, indole-isoxazole-5-carboxamides (e.g., 5a) induce G0/G1 cell cycle arrest in Huh7 liver cancer cells by downregulating cyclin-dependent kinase 4 (CDK4). Western blot analysis confirms >50% CDK4 protein reduction after 24-hour treatment, accompanied by p21 upregulation. This correlates with mitochondrial depolarization and caspase-3 activation, confirming apoptosis induction [2]. Transcriptome-wide RNA sequencing reveals concomitant suppression of MYC-regulated genes and upregulation of BCL-2 family pro-apoptotic members (BAX, BID), indicating multi-pathway engagement [2].

Antibacterial isoxazoles like M1 inhibit FadD enzymes via competitive binding at the fatty acid/ATP interface. Enzyme kinetics show mixed-type inhibition against FadD32 (Kᵢ = 8.3 μM) and FadD28 (Kᵢ = 11.7 μM), disrupting acyl-adenylate formation. Molecular dynamics simulations indicate M1's isoxazole ring forms π-π stacking with Phe395, while the phenolic hydroxyl group hydrogen-bonds with Arg462, locking the enzyme in an open conformation incompatible with substrate binding [10]. This dual-target inhibition cripples mycolic acid transfer onto the arabinogalactan layer, compromising cell wall integrity.

Table 3: Molecular Targets and Signaling Effects of Isoxazole Derivatives

Target Protein/PathwayCompound ClassMechanistic ConsequenceDownstream Signaling Effect
RORγt (allosteric site)Trisubstituted isoxazolesDisrupted coactivator bindingIL-17a↓, Th17 differentiation↓
CDK4/Cyclin D1Indole-isoxazole carboxamidesG0/G1 cell cycle arrestp21↑, Rb phosphorylation↓, apoptosis↑
FadD32/FadD28Bromophenyl-isoxazole phenolsAcyl-AMP synthesis inhibitionMycolic acid transport↓, cell wall disruption
TLR8 dimer interfaceIsoxazole-carboxamidesMyD88 recruitment blockadeNF-κB activation↓, proinflammatory cytokines↓
HDAC6Isoxazole-hydroxamatesIncreased tubulin acetylationMitotic arrest, ROS-mediated apoptosis

Emerging research shows isoxazole-containing compounds also modulate innate immune signaling. Novel isoxazole-carboxamide TLR8 antagonists bind the dimerization interface, preventing conformational reorganization required for MyD88 recruitment. Biochemical assays confirm 70–90% inhibition of NF-κB activation at 10 μM concentrations without affecting TLR7/9 signaling, demonstrating remarkable selectivity [8]. This specificity arises from interactions between the isoxazole nitrogen and Arg429 in TLR8, a residue absent in related TLRs.

Index of Compounds Mentioned:

  • (2-(Isoxazol-3-yl)phenyl)methanol
  • 2,4-Dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1)
  • Indole-3-isoxazole-5-carboxamide derivatives (5a, 5b, etc.)
  • Methoxy-5-[4-(3-chloro-4,5-dimethoxy-phenyl)-4,5-dihydro-oxazol-5-yl]-2-methoxy-phenyl)-acetic acid
  • 3-(1H-Indol-3-yl)isoxazole-5-carboxylic acid
  • Trisubstituted isoxazoles (FM26 derivatives)
  • Sulfisoxazole
  • Valdecoxib
  • Leflunomide
  • Isoxazole TLR8 antagonists

Properties

Product Name

(2-(Isoxazol-3-yl)phenyl)methanol

IUPAC Name

[2-(1,2-oxazol-3-yl)phenyl]methanol

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c12-7-8-3-1-2-4-9(8)10-5-6-13-11-10/h1-6,12H,7H2

InChI Key

JFOQIPZKCXWONS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=NOC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.